molecular formula C11H18N2S B8757318 2-(3-Dimethylaminopropylthio)aniline

2-(3-Dimethylaminopropylthio)aniline

Cat. No.: B8757318
M. Wt: 210.34 g/mol
InChI Key: HOPBYWCKJDIIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Dimethylaminopropylthio)aniline is an aromatic amine derivative featuring a thioether linkage and a tertiary dimethylamino group. Its molecular formula is C₁₁H₁₈N₂S, with an average molecular weight of 210.34 g/mol. The compound’s structure comprises an aniline ring substituted at the 2-position with a 3-dimethylaminopropylthio group. Applications may include its use as an intermediate in pharmaceuticals or ligand design, though further studies are needed to confirm these roles.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

2-[3-(dimethylamino)propylsulfanyl]aniline

InChI

InChI=1S/C11H18N2S/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3

InChI Key

HOPBYWCKJDIIRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences between 2-(3-Dimethylaminopropylthio)aniline and related compounds:

Compound Name Molecular Formula Substituent Group Key Functional Groups Molecular Weight (g/mol) Reference
This compound C₁₁H₁₈N₂S 3-Dimethylaminopropylthio Aniline, Thioether, Tertiary Amine 210.34 N/A
2-(Isopropylthio)aniline C₉H₁₃NS Isopropylthio Aniline, Thioether 167.27
2-(3-Aminopropyl)aniline C₉H₁₄N₂ 3-Aminopropyl Aniline, Primary Amine 150.23
N-(3-(o-Tolyl)propyl)aniline C₁₆H₁₉N 3-(o-Tolyl)propyl Aniline, Arylalkyl 225.33

Key Observations:

  • Thioether vs.
  • Tertiary vs.
  • Steric and Electronic Effects : The 3-(o-Tolyl)propyl group in N-(3-(o-Tolyl)propyl)aniline introduces steric hindrance and aromatic π-system interactions, contrasting with the electron-rich thioether-tertiary amine combination in the target compound .

Reactivity and Stability

  • Thioether Reactivity: Both this compound and 2-(Isopropylthio)aniline may undergo oxidation to sulfoxides or sulfones under oxidative conditions. The dimethylamino group in the former could stabilize intermediates via lone-pair donation, altering reaction kinetics .
  • Amine Participation: The tertiary amine in the target compound may act as a ligand in metal-catalyzed reactions, unlike 2-(3-Aminopropyl)aniline, where the primary amine could participate in condensation or Schiff base formation .
  • Synthetic Conditions: Evidence from 2-(Isopropylthio)aniline synthesis (DMAP catalysis in acetonitrile) suggests that similar mild conditions might apply to the target compound, though steric effects from the dimethylamino group may necessitate longer reaction times .

Physicochemical Properties

  • Solubility: The tertiary amine in this compound likely enhances solubility in acidic media due to protonation, whereas 2-(Isopropylthio)aniline (lacking ionizable groups) may prefer nonpolar solvents .
  • Electronic Effects: The dimethylamino group’s strong electron-donating capacity could redshift UV-Vis absorption maxima compared to 2-(3-Aminopropyl)aniline, where conjugation is less pronounced .

Research Findings and Implications

  • Biological Relevance: Tertiary amines (e.g., dimethylamino groups) are common in bioactive molecules, suggesting that this compound could serve as a pharmacophore scaffold. In contrast, 2-(3-Aminopropyl)aniline’s primary amine may limit membrane permeability due to higher polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.